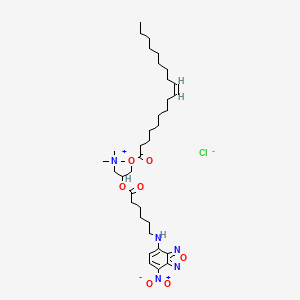

Fluorescent DOTAP

Description

Propriétés

Formule moléculaire |

C36H60ClN5O7 |

|---|---|

Poids moléculaire |

710.3 g/mol |

Nom IUPAC |

trimethyl-[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl]azanium chloride |

InChI |

InChI=1S/C36H60N5O7.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-33(42)46-29-30(28-41(2,3)4)47-34(43)24-21-19-22-27-37-31-25-26-32(40(44)45)36-35(31)38-48-39-36;/h12-13,25-26,30,37H,5-11,14-24,27-29H2,1-4H3;1H/q+1;/p-1/b13-12-; |

Clé InChI |

XDKRQAPVOCOOGF-USGGBSEESA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescent DOTAP: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of fluorescently labeled 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a cationic lipid widely utilized in drug delivery and gene therapy research. Fluorescent DOTAP serves as a powerful tool for visualizing and tracking the delivery of therapeutic payloads into cells. This document details its chemical structure, physicochemical properties, and key applications, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and practical implementation in a research setting.

Chemical Structure and Properties of this compound

DOTAP is an ionizable cationic lipid that is protonated at physiological pH, conferring a net positive charge to liposomal formulations. This positive charge is crucial for its interaction with negatively charged molecules such as nucleic acids and the cell membrane. To enable visualization and tracking, DOTAP can be fluorescently labeled with various dyes.

A common example is the conjugation of a fluorophore to the DOTAP molecule. The chemical structure of a this compound analog, 1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-3-trimethylammonium propane (NBD-DOTAP), is shown below.[1]

Commonly Used Fluorescent Dyes

A variety of fluorescent dyes can be used to label DOTAP, each with distinct spectral properties. The choice of dye depends on the specific experimental requirements, such as the available excitation and emission filters on the imaging system and the need for multiplexing with other fluorescent probes.[2][3]

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color | Key Advantages |

| NBD (Nitrobenzoxadiazole) | ~463 | ~536 | Green | Environment-sensitive, commonly used for uptake and trafficking studies.[2] |

| Rhodamine | ~560 | ~583 | Red | Photostable, suitable for long-term imaging.[4] |

| Cyanine Dyes (e.g., Cy3, Cy5) | Varies (Visible to NIR) | Varies (Visible to NIR) | Varies | Broad spectral range, ideal for multiplex imaging. |

| BODIPY | ~493 | ~503 | Green | Bright and highly photostable. |

Table 1: Properties of Common Fluorescent Dyes for Labeling Lipids.

Physicochemical Properties of this compound Liposomes

The physicochemical properties of liposomes formulated with this compound are critical for their in vitro and in vivo performance. These properties are influenced by the lipid composition, molar ratios of the components, and the method of preparation.

| Formulation (Molar Ratio) | Fluorescent Label | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP:Cholesterol (2:1) | None (Blank) | 415.1 ± 41 | 0.477 ± 0.02 | -21.6 ± 1.4 | |

| DOTAP:Cholesterol (2:1) | Pterostilbene | 435.6 ± 50 | 0.506 ± 0.07 | -16.4 ± 0.5 | |

| DOTAP:Cholesterol (5:4) | All-trans retinoic acid | 135.4 ± 2.4 | 0.23 ± 0.04 | +6.4 ± 1.19 | |

| DOTAP:DOPE (1:1) | NBD-DOPE (0.1 wt%) | < 100 | < 0.3 | > +40 | |

| DOTAP:DOPC | None | 110 ± 8 | - | +50.3 ± 1.6 |

Table 2: Physicochemical Properties of Various DOTAP-containing Liposomal Formulations.

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and application of this compound liposomes.

Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes with a controlled size distribution.

Materials:

-

Fluorescently labeled DOTAP (e.g., NBD-DOTAP)

-

Helper lipid (e.g., Cholesterol, DOPE)

-

Chloroform

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the this compound and any helper lipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a lipid extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).

Characterization of this compound Liposomes

Particle Size and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS). Analyze the sample using a DLS instrument (e.g., Zetasizer) to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).

Encapsulation Efficiency:

-

Principle: To determine the amount of drug or nucleic acid successfully encapsulated within the liposomes.

-

General Procedure:

-

Separate the unencapsulated material from the liposomes using techniques like ultracentrifugation, dialysis, or size-exclusion chromatography.

-

Quantify the amount of encapsulated substance by lysing the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and measuring the concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC, or a fluorescence-based assay for nucleic acids).

-

Calculate the encapsulation efficiency (EE%) using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

Cell Transfection and Imaging

Protocol for Transfection of Adherent Cells:

-

Cell Seeding: The day before transfection, seed cells in a suitable culture plate (e.g., 24-well plate or glass-bottom dish for microscopy) to reach 70-90% confluency on the day of transfection.

-

Lipoplex Formation: a. Dilute the plasmid DNA or siRNA in a serum-free medium. b. In a separate tube, dilute the this compound liposome formulation in a serum-free medium. c. Combine the diluted nucleic acid and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

-

Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add fresh, serum-containing or serum-free medium to the cells. c. Add the lipoplex solution dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Analysis: Analyze transfection efficiency and cellular uptake using fluorescence microscopy or flow cytometry.

Fluorescence Microscopy Analysis:

-

After incubation, wash the cells with PBS.

-

If desired, counterstain the nuclei with DAPI (blue) or another suitable nuclear stain.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the this compound and any other stains used. Live-cell imaging can be performed to observe the dynamics of liposome uptake and trafficking.

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS).

-

Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and detectors to quantify the percentage of fluorescently labeled cells, indicating cellular uptake. If a fluorescent reporter protein (e.g., GFP) is co-transfected, its expression can also be quantified to determine transfection efficiency.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of cationic liposomes like those formulated with DOTAP is a complex process primarily mediated by endocytosis. The journey of a this compound liposome from the extracellular space to the release of its cargo into the cytoplasm involves several key steps.

References

- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescent lipids: functional parts of fusogenic liposomes and tools for cell membrane labeling and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encapsula.com [encapsula.com]

Mechanism of action of Fluorescent DOTAP in gene delivery

An In-Depth Technical Guide to the Mechanism of Action of Fluorescent DOTAP in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells, or transfection, is a fundamental tool in modern molecular biology, underpinning research in gene function, protein expression, and the development of novel therapeutics. Cationic lipids, such as DOTAP (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl-sulfate), have emerged as highly effective non-viral vectors for this purpose. DOTAP's positively charged headgroup facilitates the encapsulation of negatively charged nucleic acids, forming stable lipid nanoparticles known as lipoplexes that can efficiently traverse the cell membrane.

To elucidate the intricate mechanisms governing this delivery process, fluorescently labeled versions of DOTAP have been developed. By incorporating a fluorescent reporter, such as NBD (Nitrobenzoxadiazole), researchers can visually track the lipoplex's journey from the extracellular space to the cytoplasm, providing critical insights into cellular uptake, intracellular trafficking, and the ultimate release of the genetic payload.[1][2][3][4] This guide provides a detailed examination of the mechanism of action of this compound, summarizing key quantitative data and providing detailed experimental protocols for its application.

Core Mechanism of Action

The journey of a gene delivered by a this compound-based lipoplex involves a sequence of critical steps, each influencing the overall efficiency of transfection.

Lipoplex Formation

The process begins with the spontaneous self-assembly of cationic DOTAP lipids and negatively charged nucleic acids (e.g., plasmid DNA, mRNA, or siRNA) into lipoplexes.[5] The primary driving force is the electrostatic interaction between the positively charged quaternary ammonium headgroup of DOTAP and the negatively charged phosphate backbone of the nucleic acid. This interaction neutralizes the charge of the nucleic acid, allowing it to be compacted and encapsulated within the lipid structure, which protects it from enzymatic degradation by nucleases in the extracellular environment. Helper lipids, such as DOPE (dioleoylphosphatidylethanolamine) or cholesterol, are often included in the formulation to enhance stability and subsequent endosomal escape.

Cellular Uptake and Endocytosis

The net positive charge of the DOTAP lipoplex facilitates its initial binding to the negatively charged proteoglycans on the surface of the cell membrane. Following this initial electrostatic interaction, the lipoplex is internalized by the cell, primarily through endocytosis. Studies have shown that multiple endocytic pathways can be involved, with the specific route being dependent on the cell type and lipoplex formulation. The primary internalization pathways identified for DOTAP-based lipoplexes are:

-

Lipid Raft/Caveolae-Mediated Endocytosis: This is often a major entry route.

-

Clathrin-Mediated Endocytosis: This pathway is also frequently utilized.

-

Macropinocytosis: This fluid-phase uptake mechanism can also contribute to lipoplex internalization.

Fluorescently labeling the DOTAP lipid allows for direct visualization of this process through co-localization studies with known markers for each endocytic pathway.

Endosomal Escape: The Critical Hurdle

Once inside the cell, the lipoplex is enclosed within an endosome. The endosome then matures, trafficking its cargo from an early endosome to a late endosome and finally to the lysosome, where the pH becomes increasingly acidic and degradative enzymes are abundant. For successful transfection, the nucleic acid must escape the endosome before it reaches the lysosome for degradation. This endosomal escape is considered a major rate-limiting step in non-viral gene delivery.

The proposed mechanism for DOTAP-mediated endosomal escape involves the interaction between the cationic lipids of the lipoplex and the anionic lipids present in the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures (like the inverted hexagonal HII phase), which facilitates the release of the nucleic acid into the cytoplasm. The inclusion of helper lipids like DOPE, which has a cone-like shape, is known to promote the formation of these fusogenic non-bilayer structures and enhance endosomal escape.

The visualization of this critical step is a key application of this compound. By tracking the fluorescent signal, researchers can observe whether the lipoplex remains trapped in endo-lysosomal compartments or is successfully dispersed into the cytoplasm, indicating payload release.

Cellular Uptake Pathways

The entry of DOTAP lipoplexes into cells is a complex process that can occur through several endocytic routes. The prevalence of each pathway can be influenced by the specific DOTAP formulation, lipoplex size, and the cell type being transfected. Using fluorescently labeled lipoplexes in conjunction with specific pharmacological inhibitors or co-localization with pathway-specific markers allows for the dissection of these routes.

Quantitative Data Summary

The efficiency of DOTAP-mediated transfection is highly dependent on the formulation, lipid-to-nucleic acid charge ratio, and the target cell line. The following tables summarize representative quantitative data from various studies.

Table 1: Transfection Efficiency of Various DOTAP Formulations

| Formulation (Molar Ratio) | Cell Line | Nucleic Acid | Transfection Efficiency | Reference |

| DOTAP:Cholesterol (1:3) | HEK293T | mRNA | 49.4 ± 2.12% (GFP-positive cells) | |

| PEGylated DOTAP:Chol (1:2) | HEK293T | mRNA | 19.3 ± 1.01% (GFP-positive cells) | |

| R-enantiomer DOTAP:Chol | MCF-7 | siRNA | ~80% silencing at 50 nM | |

| S-enantiomer DOTAP:Chol | MCF-7 | siRNA | No significant downregulation at 10 nM | |

| DOTAP:DOPE | Murine BM-DCs | mRNA | Lower than DOTAP:Chol in serum | |

| DOTAP:Cholesterol | Murine BM-DCs | mRNA | Superior to DOTAP:DOPE in serum | |

| DOTAP-DOPC | CHO | pDNA | ~40% cellular uptake |

Note: "Chol" refers to Cholesterol. Transfection efficiencies can vary significantly based on experimental conditions.

Table 2: Effect of Charge Ratio and Helper Lipids on Gene Silencing

| Cationic Lipid | Helper Lipid | Charge Ratio (+/-) | siRNA Conc. | Aromatase Silencing in MCF-7 cells | Reference |

| R-DOTAP | Cholesterol | 3 | 10 nM | ~50% | |

| R-DOTAP | Cholesterol | 5 | 50 nM | ~80% | |

| S-DOTAP | Cholesterol | 3 | 10 nM | No significant silencing | |

| Racemic DOTAP | Cholesterol | 3 | 10 nM | No significant silencing |

Detailed Experimental Protocols

Reproducible results in transfection studies require standardized protocols. The following sections provide detailed methodologies for key experiments using this compound.

Preparation of DOTAP Liposomes and Lipoplexes

This protocol describes the formation of liposomes using the lipid film hydration method, followed by complexation with nucleic acids.

-

Lipid Film Preparation:

-

In a sterile glass vial, mix the desired lipids (e.g., fluorescently labeled DOTAP and a helper lipid like cholesterol or DOPE) in the desired molar ratio using a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile buffer (e.g., HBS or RNase-free water) to form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

-

Lipoplex Formation:

-

In a sterile polystyrene or polypropylene tube, dilute the desired amount of nucleic acid (e.g., 0.5-2.5 µg) in a serum-free medium (e.g., Opti-MEM®).

-

In a separate sterile tube, dilute the required volume of the this compound liposome suspension in a serum-free medium.

-

Add the diluted nucleic acid solution to the diluted liposome solution and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the stable formation of lipoplexes.

-

Cell Transfection and Visualization

This protocol is for the transfection of adherent cells in a 24-well plate format.

-

Cell Seeding:

-

The day before transfection, seed cells into a 24-well plate at a density that will ensure they are 70-90% confluent on the day of transfection.

-

-

Transfection:

-

Gently aspirate the growth medium from the cells and wash once with sterile PBS or serum-free medium.

-

Add the freshly prepared fluorescent lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation, remove the transfection medium and replace it with a fresh, complete growth medium.

-

-

Analysis:

-

Incubate the cells for an additional 24-48 hours to allow for gene expression.

-

For visualization of uptake, cells can be imaged at earlier time points (e.g., 1-4 hours) using a fluorescence microscope. The fluorescent label on DOTAP will allow tracking of the lipoplex.

-

To assess transfection efficiency with a reporter plasmid (e.g., GFP), visualize the cells under a fluorescence microscope after the 24-48 hour expression period.

-

Quantifying Transfection Efficiency by Flow Cytometry

This protocol allows for the quantitative analysis of cells expressing a fluorescent reporter protein like GFP.

-

Cell Harvesting:

-

Following the 24-48 hour incubation post-transfection, aspirate the medium and wash the cells with PBS.

-

Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a flow cytometry tube.

-

-

Sample Preparation:

-

Centrifuge the cells (e.g., at 300 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in 300-500 µL of cold PBS or flow cytometry staining buffer.

-

Keep the samples on ice until analysis.

-

-

Flow Cytometry Analysis:

-

Use an untransfected cell sample to set the forward scatter (FSC) and side scatter (SSC) parameters and to establish the baseline fluorescence gate.

-

Analyze the transfected samples, quantifying the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) within the gated population.

-

Conclusion

Fluorescently labeled DOTAP is an invaluable tool for dissecting the complex mechanism of cationic lipid-mediated gene delivery. It enables the direct visualization of lipoplex-cell interactions, internalization pathways, and the critical process of endosomal escape. By combining qualitative imaging with quantitative assays, researchers can effectively optimize formulation parameters, such as helper lipid composition and charge ratios, to enhance transfection efficiency for specific cell types and applications. The protocols and data presented in this guide offer a comprehensive resource for scientists and developers working to harness the full potential of DOTAP-based delivery systems in research and therapeutic development.

References

A Comprehensive Technical Guide to the Principle of Fluorescent DOTAP-Mediated Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies underlying fluorescent cell labeling using the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this technique for cell tracking, delivery visualization, and other applications in cellular research.

Core Principle of DOTAP-Mediated Cell Labeling

DOTAP is a cationic lipid that, due to its positively charged headgroup, can interact with and fuse with the negatively charged cell membrane. This interaction facilitates the delivery of molecules into the cell. For fluorescent labeling, this principle is harnessed in two primary ways:

-

Liposome-Based Labeling: Fluorescent molecules, such as fluorescently tagged lipids (e.g., NBD-DOPE, Rhodamine-DOPE) or water-soluble fluorescent dyes (e.g., dextrans), are encapsulated within or incorporated into the lipid bilayer of DOTAP-based liposomes. When these liposomes fuse with the cell membrane, the fluorescent cargo is delivered into the cell, rendering it fluorescent.

-

Complex-Based Delivery: While more common for nucleic acid transfection, DOTAP can also form complexes with negatively charged fluorescent molecules. These complexes, termed lipoplexes, are then taken up by the cell, primarily through endocytosis.

The choice of fluorescent probe and labeling strategy depends on the specific research application, such as tracking cell populations, visualizing cellular uptake, or monitoring intracellular pathways.

Key Components and Formulations

The efficiency and biocompatibility of DOTAP-mediated labeling are significantly influenced by the liposome formulation. Helper lipids are often included to enhance stability and fusogenicity.

-

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): The primary cationic lipid responsible for electrostatic interaction with the cell membrane.

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A neutral "helper" lipid that promotes the transition from a bilayer to a non-bilayer structure, facilitating membrane fusion and endosomal escape.

-

Cholesterol (Chol): Another common helper lipid that enhances liposome stability and can influence transfection efficiency.

The ratio of DOTAP to helper lipids is a critical parameter that requires optimization for each cell type and application to achieve high labeling efficiency while minimizing cytotoxicity.

Quantitative Data on Labeling Efficiency and Cell Viability

The following tables summarize quantitative data from various studies on DOTAP-mediated delivery, providing insights into expected efficiencies and cytotoxic effects.

Table 1: DOTAP-Mediated Transfection Efficiency in Various Cell Lines (as a proxy for labeling efficiency)

| Cell Line | Formulation (Molar Ratio) | Transfection Efficiency (% of positive cells) | Measurement Method |

| HEK293T | DOTAP:Chol (1:3) | 49.4 ± 2.12% | Flow Cytometry (GFP expression)[1] |

| HEK293T | DOTAP:Chol (1:2) | ~35% | Flow Cytometry (GFP expression)[1] |

| HEK293T | PEGylated DOTAP:Chol (1:2) | 19.3 ± 1.01% | Flow Cytometry (GFP expression)[1] |

| CHO | DOTAP-DOPC/DNA | ~40% | Flow Cytometry[2] |

| THP-1 | DOTAP | Variable with time (e.g., ~20-40% at 3h) | Flow Cytometry (FITC-positive cells)[3] |

Table 2: Cell Viability Following DOTAP-Mediated Delivery

| Cell Line | DOTAP Concentration/Formulation | Cell Viability (%) | Assay |

| CaSki | 10 µM DOTAP | ~100% | Multiple assays |

| CaSki | 40 µM DOTAP | Slightly toxic | Multiple assays |

| HeLa | DOTAP-DNA complexes | Concentration-dependent | MTT Assay |

| Various | DOTAP/nucleic acid mixture | Non-cytotoxic below 150 µg/ml | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments in fluorescent DOTAP-mediated cell labeling.

Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes incorporating a fluorescent lipid.

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve DOTAP and a fluorescently labeled lipid (e.g., NBD-DOPE or Rhodamine-DOPE) in chloroform. A common molar ratio is 1:1 for DOTAP:helper lipid, with the fluorescent lipid at 0.1-1 mol%.

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a vacuum for at least 1 hour to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by vortexing for several minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

Sonication/Extrusion:

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

-

For a more uniform size distribution, extrude the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Fluorescent Labeling of Adherent Cells

This protocol outlines the general procedure for labeling adherent cells in culture.

-

Cell Seeding:

-

The day before labeling, seed the cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) to achieve 70-80% confluency on the day of the experiment.

-

-

Preparation of Labeling Complex:

-

Dilute the this compound liposome suspension in a serum-free medium. The optimal concentration of liposomes needs to be determined empirically for each cell type.

-

Incubate the diluted liposomes at room temperature for 15-30 minutes.

-

-

Cell Labeling:

-

Gently wash the cells with sterile PBS.

-

Add the liposome-containing medium to the cells.

-

Incubate the cells at 37°C for a predetermined period (e.g., 1-4 hours). The optimal incubation time will vary depending on the cell type and desired labeling intensity.

-

-

Post-Labeling Wash:

-

Aspirate the labeling medium and wash the cells two to three times with PBS to remove unincorporated liposomes.

-

Add fresh, complete culture medium to the cells.

-

-

Analysis:

-

The labeled cells can now be visualized using fluorescence microscopy or quantified by flow cytometry.

-

Quantification of Labeling Efficiency by Flow Cytometry

This protocol allows for the quantitative analysis of the percentage of labeled cells and the fluorescence intensity.

-

Cell Harvesting:

-

Following the labeling protocol, detach the adherent cells using trypsin-EDTA.

-

Neutralize the trypsin with a complete medium and transfer the cell suspension to a tube.

-

For suspension cells, directly collect them into a tube.

-

-

Cell Pelleting and Resuspension:

-

Centrifuge the cell suspension to pellet the cells.

-

Aspirate the supernatant and resuspend the cell pellet in cold PBS or a flow cytometry staining buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

-

Gate on the live cell population based on forward and side scatter properties.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding and Labeling:

-

Seed cells in a 96-well plate and perform the fluorescent labeling procedure as described above. Include untreated control wells.

-

-

MTT Incubation:

-

After the desired incubation period post-labeling (e.g., 24 or 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

Calculate cell viability as a percentage relative to the absorbance of the untreated control cells.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes in this compound-mediated cell labeling.

This technical guide provides a solid foundation for understanding and implementing this compound-mediated cell labeling. Researchers are encouraged to optimize the described protocols for their specific cell types and experimental needs to achieve the best results.

References

Probing the Cellular Environment: A Technical Guide to the Excitation and Emission Spectra of NBD-DOTAP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of NBD-DOTAP, a fluorescently labeled cationic lipid crucial for advancing research in drug and gene delivery. By elucidating its excitation and emission spectra, this document provides the foundational knowledge for its effective application in cellular imaging and nanoparticle tracking. Detailed experimental protocols and visual workflows are presented to ensure methodological rigor and reproducibility in your research endeavors.

Core Principles of NBD-DOTAP Fluorescence

NBD-DOTAP incorporates the 7-nitrobenz-2-oxa-1,3-diazol (NBD) fluorophore, a small, environmentally sensitive dye, into the structure of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The fluorescence of the NBD group is highly dependent on the polarity of its surrounding environment.[1] In aqueous solutions, its fluorescence is often quenched, while in the hydrophobic environment of a lipid bilayer, its quantum yield significantly increases.[1] This solvatochromic property makes NBD-labeled lipids like NBD-DOTAP powerful tools for studying membrane dynamics and the intracellular fate of lipid-based delivery systems.[1] The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group of the NBD moiety upon photoexcitation.[2]

Spectral Properties of NBD-DOTAP

The defining characteristics of any fluorophore are its excitation and emission spectra, which dictate the optimal wavelengths for its use in fluorescence microscopy and spectroscopy. For NBD-DOTAP, these properties are summarized below.

| Property | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | ~463 | [3] |

| Maximum Emission (λem) | ~536 | |

| Common Excitation Laser | 488 nm | |

| Common Emission Filter | 525/50 nm |

Note: The exact excitation and emission maxima can be influenced by the local environment, such as the composition of the lipid bilayer and the polarity of the solvent.

Experimental Protocol: Determination of Excitation and Emission Spectra

The following protocol outlines a detailed methodology for the characterization of NBD-DOTAP's spectral properties using a fluorescence spectrophotometer.

1. Materials:

-

Fluorescent DOTAP (NBD-DOTAP)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol)

-

Organic solvent (e.g., Chloroform)

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

-

Fluorescence spectrophotometer

-

Quartz cuvettes

2. Liposome Preparation (Thin-Film Hydration Method):

-

Lipid Film Formation: Dissolve NBD-DOTAP and the helper lipid(s) in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOTAP/DOPE 1:1).

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to evaporate the chloroform, creating a thin, uniform lipid film on the flask's inner surface.

-

Overnight Desiccation: Place the flask in a vacuum desiccator overnight to ensure complete removal of any residual solvent.

-

Hydration: Add the hydration buffer (e.g., PBS) to the flask and hydrate the lipid film by gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Sizing: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to sonication in a water bath sonicator or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

3. Fluorescence Spectroscopy:

-

Sample Preparation: Dilute the NBD-DOTAP liposome suspension in the hydration buffer to a final lipid concentration suitable for fluorescence measurements (e.g., in the micromolar range) to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 536 nm).

-

Scan a range of excitation wavelengths (e.g., 400-520 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex (e.g., 463 nm).

-

Scan a range of emission wavelengths (e.g., 480-650 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Visualizing Experimental and Conceptual Workflows

To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for spectral characterization and the conceptual pathway of NBD-DOTAP liposome-mediated cellular delivery.

Applications in Research and Drug Development

The distinct spectral properties of NBD-DOTAP make it an invaluable tool for a range of applications:

-

Tracking Nanoparticle Delivery: Researchers can visualize the cellular uptake and intracellular trafficking of DOTAP-based liposomes, providing insights into the efficiency of delivery systems.

-

Monitoring Drug Release: Changes in the fluorescence signal of NBD-DOTAP can potentially indicate the release of encapsulated cargo within the cell.

-

Studying Membrane Fusion: Förster Resonance Energy Transfer (FRET) assays utilizing NBD-labeled lipids can be employed to study the fusion of liposomes with cellular membranes.

-

High-Throughput Screening: The fluorescent signal allows for the rapid screening of different liposomal formulations for their cellular uptake efficiency.

By understanding and harnessing the excitation and emission characteristics of NBD-DOTAP, researchers and drug development professionals can gain deeper insights into the mechanisms of lipid-based delivery systems, ultimately accelerating the development of novel and effective therapeutics.

References

The Pivotal Role of Cationic Lipids in Transfection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role cationic lipids play in the delivery of nucleic acids into cells, a process known as transfection. We will delve into the core mechanisms, present comparative data on the efficiency and toxicity of common cationic lipids, and provide detailed experimental protocols for key methodologies in the field. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, adhering to stringent visualization standards for clarity and precision.

The Core Mechanism of Cationic Lipid-Mediated Transfection

Cationic lipid-mediated transfection is a cornerstone of modern molecular biology, enabling the introduction of genetic material such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells. The process can be dissected into several key stages, from the formation of a lipid-nucleic acid complex to the expression of the genetic payload within the target cell.

At its heart, the mechanism relies on the electrostatic interaction between the positively charged headgroup of the cationic lipid and the negatively charged phosphate backbone of the nucleic acid. This interaction leads to the condensation of the nucleic acid and the formation of a nanoparticle complex known as a lipoplex .

The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface, initiating cellular uptake. The primary route of entry into the cell is through endocytosis . Once inside the cell, the lipoplex is encapsulated within an endosome. For a successful transfection, the nucleic acid must escape the endosome before it is degraded by lysosomal enzymes. This endosomal escape is a critical and often rate-limiting step in the transfection process. Finally, for DNA-based applications, the genetic material must traverse the cytoplasm and enter the nucleus to be transcribed.

Key Players: Cationic and Helper Lipids

The efficiency and biocompatibility of transfection are heavily influenced by the composition of the lipid formulation.

-

Cationic Lipids: These are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail (often composed of one or two hydrocarbon chains), and a linker connecting the two domains. The structure of each of these components significantly impacts the lipid's performance. Common examples include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride), and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

-

Helper Lipids: These are neutral or zwitterionic lipids that are often co-formulated with cationic lipids to enhance transfection efficiency and reduce cytotoxicity. The most common helper lipid is DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) . DOPE has a cone-shaped molecular structure that promotes the formation of non-bilayer, inverted hexagonal (HII) phases within the endosome. This structural transition is thought to destabilize the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[1][2] Cholesterol is another helper lipid that can enhance the stability of lipoplexes.[3]

Quantitative Comparison of Cationic Lipid Formulations

The choice of cationic lipid and its formulation is critical for achieving high transfection efficiency with minimal cell death. The following tables summarize quantitative data on the performance of common cationic lipid-based transfection reagents in various cell lines. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by the experimental conditions.

| Cationic Lipid/Formulation | Cell Line | Transfection Efficiency (%) | Cytotoxicity (Cell Viability %) | Optimal Lipid:DNA Ratio (w/w or v/w) | Reference(s) |

| DOTAP/DOPE | Huh7 | High (Cell-line dependent) | - | 1:0 to 3:1 (DOTAP:DOPE) | [4] |

| AGS | High (Cell-line dependent) | - | 1:0 to 3:1 (DOTAP:DOPE) | [4] | |

| COS7 | High (Cell-line dependent) | - | 3:1 to 1:1 (DOTAP:DOPE) | ||

| A549 | High (Cell-line dependent) | - | 1:1 to 1:3 (DOTAP:DOPE) | ||

| DOTAP/Cholesterol | Various | High (Formulation dependent) | Dose-dependent | 1:3 (DOTAP:Chol) for mRNA | |

| Lipofectamine 2000 | HeLa | ~76.4 | Lower than FuGENE® HD | 1:2 to 1:3 (DNA:reagent) | |

| C2C12 | ~33 | - | 7.5:1 | ||

| FuGENE® HD | HeLa | ~43.7 | >95% | 4:1 (reagent:DNA) | |

| HEK293 | High | High | 2.5:1 |

Note: The reported values are indicative and can vary significantly based on the specific experimental conditions, plasmid used, and method of measurement.

| Cationic Lipid | Cell Line | IC50 Value (µg/mL) | Reference(s) |

| CDA14 (Quaternary ammonium headgroup) | NCI-H460 | 109.4 | |

| CDO14 (Tri-peptide headgroup) | NCI-H460 | 340.5 | |

| DOTAP (in siRNA-SLNs) | J774A.1 Macrophages | 8.1 (at 34:1 N/P ratio) | |

| 26.1 (at 12:1 N/P ratio) | |||

| Various potent compounds | HEK293 | >12 | |

| LD1 | MDBK | >100 |

Signaling Pathways and Cellular Mechanisms

The journey of a lipoplex from the extracellular space to the nucleus is a complex process involving multiple cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these critical steps.

Cellular Uptake via Endocytosis

Cationic lipoplexes primarily enter cells through endocytosis. The specific endocytic pathway can vary depending on the lipoplex size, surface charge, and cell type. The two main pathways involved are clathrin-mediated and caveolae-mediated endocytosis.

Caption: Cellular uptake of cationic lipoplexes via endocytosis.

Endosomal Escape and Nuclear Import

Once inside an endosome, the lipoplex must escape to avoid degradation. The "proton sponge" effect is a proposed mechanism where the cationic lipid buffers the endosomal acidification, leading to an influx of ions and water, osmotic swelling, and eventual rupture of the endosome. The presence of fusogenic helper lipids like DOPE also plays a crucial role in destabilizing the endosomal membrane.

Caption: Endosomal escape and subsequent nuclear import of nucleic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments in cationic lipid-mediated transfection.

Preparation of Cationic Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and reproducible technique for preparing liposomes.

Materials:

-

Cationic lipid (e.g., DOTAP)

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform or other suitable organic solvent

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the cationic lipid and helper lipid in the desired molar ratio in chloroform in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or buffer pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a more uniform size distribution, sonicate the liposome suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Storage: Store the prepared liposomes at 4°C.

Transient Transfection of Adherent Mammalian Cells

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization of cell density, lipid-to-DNA ratio, and incubation times is crucial for each cell line.

Materials:

-

Adherent mammalian cells in culture

-

Complete growth medium

-

Serum-free medium (e.g., Opti-MEM™)

-

Plasmid DNA (highly purified, e.g., 1 µg/µL)

-

Cationic lipid transfection reagent

-

Sterile microcentrifuge tubes

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of DNA-Lipid Complexes:

-

In a sterile microcentrifuge tube (Tube A), dilute the desired amount of plasmid DNA (e.g., 2 µg) in serum-free medium to a final volume of 100 µL.

-

In a separate sterile microcentrifuge tube (Tube B), dilute the optimized amount of cationic lipid reagent in serum-free medium to a final volume of 100 µL.

-

Add the diluted DNA from Tube A to the diluted lipid in Tube B. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Gently aspirate the growth medium from the cells and wash once with serum-free medium.

-

Add 800 µL of serum-free medium to the 200 µL of DNA-lipid complex solution.

-

Add the 1 mL of the final lipoplex solution dropwise to the cells in the well.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, aspirate the transfection medium and replace it with fresh, complete growth medium.

-

Incubate the cells for 24-72 hours before assessing transfection efficiency.

-

Luciferase Reporter Assay for Quantifying Transfection Efficiency

The luciferase reporter assay is a highly sensitive method for quantifying gene expression and, consequently, transfection efficiency.

Materials:

-

Transfected cells expressing a luciferase reporter gene

-

Passive Lysis Buffer

-

Luciferase Assay Reagent (containing luciferin substrate)

-

Luminometer

-

White, opaque 96-well plates

Procedure:

-

Cell Lysis:

-

After the desired post-transfection incubation period, aspirate the culture medium from the cells.

-

Wash the cells once with 1X Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

-

-

Luciferase Assay:

-

Add 20 µL of the cell lysate to a well of a white, opaque 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent to the well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase enzyme.

-

-

Data Normalization (Optional): To account for variations in cell number and viability, it is recommended to co-transfect with a second reporter plasmid (e.g., expressing Renilla luciferase) and normalize the firefly luciferase activity to the Renilla luciferase activity using a dual-luciferase reporter assay system.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Workflow for Cationic Liposome Preparation and Transfection

Caption: A step-by-step workflow for preparing cationic liposomes and performing cell transfection.

Conclusion

Cationic lipids are indispensable tools in modern biological research and are at the forefront of the development of novel gene therapies and nucleic acid-based vaccines. A thorough understanding of their mechanism of action, the factors influencing their efficiency, and the appropriate experimental methodologies is paramount for their successful application. This guide has provided an in-depth overview of these core aspects, offering a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field. The continued rational design of novel cationic lipids and formulations holds the promise of even safer and more effective gene delivery systems in the future.

References

The Core Applications of Fluorescent DOTAP in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular and molecular biology, the effective delivery of nucleic acids and other macromolecules into living cells remains a cornerstone of research and therapeutic development. Among the various non-viral vectors, cationic liposomes, particularly those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), have gained prominence for their efficiency and versatility. The addition of a fluorescent label to the DOTAP molecule further enhances its utility, enabling researchers to visualize and track the delivery process in real-time. This technical guide provides a comprehensive overview of the basic applications of fluorescent DOTAP, focusing on its role in transfection, drug delivery, and cellular imaging. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key processes with clear diagrams.

Core Applications of this compound

Fluorescently labeled DOTAP, such as NBD-DOTAP, serves as a powerful tool for a range of applications in cell biology.[1][2] Its primary functions are centered around the delivery of macromolecules and the visualization of this process.

-

Gene Delivery (Transfection): this compound is widely used to deliver genetic material, such as plasmid DNA (pDNA) and messenger RNA (mRNA), into cells.[][4][5] The cationic headgroup of DOTAP interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, forming stable complexes known as lipoplexes. The fluorescent tag allows for the monitoring of lipoplex uptake and intracellular trafficking.

-

Drug Delivery: Beyond nucleic acids, this compound-based liposomes can encapsulate and deliver a variety of therapeutic agents, including small molecule drugs. The ability to track the liposomes provides valuable insights into their biodistribution and cellular uptake, which is crucial for optimizing drug delivery systems.

-

Cellular Imaging and Tracking: The inherent fluorescence of these modified lipids enables direct visualization of cellular internalization pathways. Researchers can employ techniques like fluorescence microscopy and flow cytometry to study the kinetics of uptake, intracellular localization, and the ultimate fate of the delivery vehicle.

Quantitative Data Summary

The efficiency of DOTAP-mediated delivery and its impact on cell health are critical parameters. The following tables summarize quantitative data from various studies to provide a basis for comparison.

Table 1: Transfection Efficiency of DOTAP Formulations in Various Cell Lines

| Cell Type | Nucleic Acid | DOTAP Formulation | Transfection Efficiency (%) |

| Murine Bone Marrow-Derived Dendritic Cells (BM-DCs) | eGFP mRNA | DOTAP-Cholesterol | ~40% (in serum) |

| Murine Bone Marrow-Derived Dendritic Cells (BM-DCs) | eGFP mRNA | DOTAP-DOPE | <10% (in serum) |

| SK-OV-3 | GFP-expressing mRNA | DOTAP-Cholesterol (1:3 molar ratio) | 49.4 ± 2.12% |

| 293T | pEGFP | PC-DOPE-DOTAP | ~55% |

| COS7 | pEGFP | PC-DOPE-DOTAP | ~20% |

| Vero | pEGFP | PC-DOPE-DOTAP | ~15% |

Note: Transfection efficiencies are approximate and can vary significantly based on experimental conditions.

Table 2: Cell Viability with DOTAP Formulations

| Cell Line | DOTAP Formulation | Viability (%) | Assay |

| Various | LP1 (DOTAP:DOPE:Chol) | <80% at higher ratios | MTT |

| Various | Other LP formulations | >80% at weight ratio of 30 | MTT |

| HeLa | DOTAP (increasing concentration) | Decreases with increasing DOTAP | Not specified |

Key Experimental Protocols

Reproducibility in cell biology research hinges on detailed and consistent protocols. The following sections provide methodologies for key experiments involving this compound.

Preparation of this compound Liposomes

This protocol describes the thin-film hydration method for preparing this compound liposomes.

Materials:

-

Fluorescently labeled DOTAP (e.g., NBD-DOTAP)

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform

-

Sterile buffer (e.g., HEPES or PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation: a. Dissolve the this compound and helper lipid in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the flask's inner surface. c. Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with a sterile buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. b. Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder.

Transfection of Adherent Cells with Fluorescent Lipoplexes

This protocol outlines the steps for transfecting adherent mammalian cells using this compound-based lipoplexes.

Materials:

-

This compound liposome solution

-

Plasmid DNA or mRNA

-

Serum-free cell culture medium (e.g., Opti-MEM®)

-

Complete cell culture medium (with serum)

-

Adherent cells in culture

-

24-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate to ensure they reach 70-90% confluency at the time of transfection.

-

Lipoplex Formation: a. In a sterile tube, dilute the desired amount of nucleic acid (e.g., 0.5 µg of plasmid DNA) in serum-free medium. b. In a separate sterile tube, dilute the this compound liposome solution in serum-free medium. c. Combine the diluted nucleic acid and liposome solutions and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection: a. Remove the culture medium from the cells and wash once with serum-free medium. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation, remove the transfection medium and replace it with a fresh, complete growth medium. e. Incubate the cells for an additional 24-48 hours to allow for gene expression.

Assessment of Cell Viability (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound formulations using an MTT assay.

Materials:

-

Cells transfected with this compound lipoplexes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

After the desired transfection incubation period (e.g., 24 or 48 hours), remove the medium from the cells.

-

Add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualization of Cellular Processes and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and cellular mechanisms.

Experimental Workflow for Transfection and Analysis

Caption: Experimental workflow for cell transfection using this compound and subsequent analysis.

Cellular Uptake and Intracellular Trafficking of Fluorescent Lipoplexes

Caption: Proposed mechanism for cellular uptake and intracellular fate of this compound lipoplexes.

Conclusion

This compound is an invaluable tool for researchers in cell biology and drug development. Its ability to efficiently deliver macromolecules while allowing for direct visualization of the process provides a powerful platform for optimizing delivery strategies and understanding fundamental cellular processes. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a variety of research settings. As with any transfection reagent, optimization of parameters such as lipid-to-cargo ratio and incubation times is crucial for achieving the desired outcomes in specific cell types and experimental systems.

References

An In-depth Technical Guide to Liposome Formulation with Fluorescent DOTAP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation, characterization, and application of liposomes incorporating the fluorescently-labeled cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). This document is intended to serve as a core resource, offering detailed experimental protocols, structured quantitative data for comparative analysis, and visualizations of key processes to aid in the development of effective delivery systems for therapeutics and nucleic acids.

Introduction to DOTAP-Based Liposomes

DOTAP is a widely utilized cationic lipid in the field of drug and gene delivery.[1] Its amphiphilic structure, featuring a positively charged quaternary ammonium headgroup and two unsaturated oleoyl chains, enables the formation of lipid bilayers that can encapsulate aqueous payloads.[1][2] This positive charge is fundamental to its function, facilitating the complexation with negatively charged molecules like plasmid DNA, siRNA, and mRNA to form lipoplexes.[1][3] Furthermore, the net positive surface charge of DOTAP-containing liposomes promotes electrostatic interactions with the negatively charged cell surface, a critical first step for cellular entry.

The incorporation of a fluorescent tag into the DOTAP lipid or the inclusion of a fluorescently-labeled lipid within the bilayer allows for the direct visualization and tracking of liposomes. This is invaluable for studying cellular uptake, intracellular trafficking, and biodistribution.

Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, are often included in DOTAP formulations to modulate the physicochemical properties and biological activity of the liposomes. DOPE, a fusogenic lipid, can enhance the endosomal escape of the cargo, while cholesterol is known to increase the stability and rigidity of the lipid bilayer.

Physicochemical Characterization Data

The physicochemical properties of DOTAP liposomes are critical determinants of their stability, efficiency, and biocompatibility. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are heavily influenced by the lipid composition and molar ratios. The following tables summarize quantitative data from various studies on DOTAP-based liposome formulations.

| Formulation (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP:Cholesterol:ATRA (5:4:1) | 231 ± 2.35 | 6.4 ± 1.19 | 93.7 ± 3.6 | |

| DOTAP:DOPC | 110 ± 8 | 50.3 ± 1.6 | Not Reported | |

| DOTAP:DOPE:Cholesterol (50:25:25) | ~150 | ~30 | Not Reported | |

| DOTAP:Cholesterol | Not Reported | Not Reported | Not Reported |

Table 1: Physicochemical Properties of Various DOTAP Liposome Formulations.

| Formulation | Cell Line | Cellular Uptake (% of cells) | Transfection Efficiency | Reference |

| DOTAP:DOPC/DNA Lipoplexes | CHO | ~40% | Low | |

| DC-Chol:DOPE/DNA Lipoplexes | CHO | <10% | High (3 orders of magnitude > DOTAP:DOPC) | |

| DOTAP:Cholesterol/DNA Lipoplexes | Various | Increased uptake in the presence of serum | Significant in up to 80% serum | |

| Lipo-ATRA (DOTAP:Cholesterol) | A549 | 7-fold higher than free ATRA | Not Reported |

Table 2: In Vitro Performance of DOTAP-Based Lipoplexes.

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and in vitro evaluation of fluorescent DOTAP-based liposomes.

Preparation of DOTAP Liposomes by Thin-Film Hydration

This method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

-

Fluorescently-labeled DOTAP or a standard fluorescent lipid (e.g., NBD-PE, Rhod-PE)

-

Helper lipid (e.g., DOPE, Cholesterol)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), sterile water, or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Dissolve the desired amounts of this compound and helper lipids in chloroform in a round-bottom flask at the chosen molar ratio.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's transition temperature to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Further dry the lipid film under a vacuum for at least 1-2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. This will result in the formation of MLVs.

-

To produce SUVs, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes with a defined pore size.

Characterization of Liposomes: Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size), size distribution (PDI), and surface charge (zeta potential) of liposomes.

Materials:

-

Zetasizer instrument

-

Cuvettes (disposable or quartz)

-

Liposome suspension

-

Deionized water or appropriate buffer for dilution

Procedure:

-

Dilute a small volume of the liposome suspension in deionized water or the appropriate buffer to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the Zetasizer instrument.

-

Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

-

For particle size measurement, the instrument analyzes the intensity fluctuations of scattered light.

-

For zeta potential measurement, an electric field is applied, and the instrument measures the velocity of the charged particles.

In Vitro Transfection with DOTAP Lipoplexes

This protocol outlines the general steps for transfecting eukaryotic cells with nucleic acids using DOTAP-based liposomes.

Materials:

-

DOTAP liposome formulation

-

Nucleic acid (e.g., plasmid DNA, siRNA)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Eukaryotic cells (e.g., CHO, HeLa, A549)

-

24-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

In a sterile tube, dilute the nucleic acid in a serum-free medium.

-

In a separate sterile tube, dilute the DOTAP liposome formulation in a serum-free medium.

-

Add the diluted liposome solution to the diluted nucleic acid solution and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Remove the growth medium from the cells.

-

Wash the cells once with serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

-

Incubate the cells for an additional 24-48 hours to allow for gene expression or knockdown.

-

Cellular Uptake Analysis by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled liposomes.

Materials:

-

Cells treated with fluorescent liposomes

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

After incubating the cells with fluorescent liposomes for the desired time, remove the medium and wash the cells with PBS to remove any non-internalized liposomes.

-

Detach the cells using trypsin-EDTA.

-

Resuspend the cells in PBS.

-

Analyze the cell suspension using a flow cytometer to determine the percentage of fluorescently-positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways related to this compound liposome formulations.

Caption: Experimental workflow for this compound liposome formulation and evaluation.

Caption: Cellular uptake and intracellular fate of a this compound lipoplex.

References

Fluorescent DOTAP: A Technical Guide to Monitoring Membrane Fusion Events

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of fluorescently labeled 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and other fluorescent lipid probes in the real-time monitoring of membrane fusion. Understanding the kinetics and efficiency of membrane fusion is critical for the development of effective lipid-based drug and gene delivery systems. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data analysis involved in utilizing fluorescently labeled lipids to elucidate the mechanisms of membrane fusion.

Introduction to Fluorescent Monitoring of Membrane Fusion

Membrane fusion is a fundamental biological process that enables the merging of two distinct lipid bilayers, facilitating events such as intracellular trafficking, viral entry, and the delivery of therapeutic payloads from liposomal carriers to target cells. The cationic lipid DOTAP is a widely used component in liposomal formulations due to its ability to interact with negatively charged cell membranes, thereby promoting membrane fusion.[1][2]

To study and optimize these fusion events, fluorescently labeled lipids are indispensable tools. These probes are incorporated into liposomal membranes and their fluorescence properties are monitored to report on the proximity and mixing of lipids during fusion. The most common techniques rely on Fluorescence Resonance Energy Transfer (FRET) and fluorescence self-quenching.[3][4][5]

Core Principles of Fluorescence-Based Fusion Assays

Fluorescence Resonance Energy Transfer (FRET)

The FRET-based lipid mixing assay is a widely used method to monitor membrane fusion. This technique involves labeling one population of liposomes (donor liposomes) with a pair of fluorescent probes, a donor and an acceptor, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) phosphatidylethanolamine (NBD-PE) and N-(lissamine rhodamine B sulfonyl) PE (N-Rh-PE).

In intact donor liposomes, the close proximity of the donor and acceptor probes allows for efficient FRET, where the emission of the donor (NBD) is quenched and the acceptor (Rhodamine) fluoresces. Upon fusion with an unlabeled acceptor liposome, the fluorescent probes are diluted within the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency, resulting in an increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence.

Fluorescence Self-Quenching

Another common technique utilizes the principle of fluorescence self-quenching. In this assay, a single fluorescent probe, such as octadecyl rhodamine B (R18), is incorporated into the liposomal membrane at a high concentration (1-10 mole percent). At this high density, the fluorescence of the probe is self-quenched. When these labeled liposomes fuse with an unlabeled membrane, the probe is diluted, leading to a relief of self-quenching and a measurable increase in fluorescence intensity.

Quantitative Data on DOTAP-Mediated Membrane Fusion

The efficiency of membrane fusion is influenced by various factors, including the lipid composition of the interacting vesicles, the presence of helper lipids, and the overall charge ratio. The following tables summarize quantitative data from studies investigating DOTAP-mediated membrane fusion.

| Interacting Vesicles | Molar Ratio of Lipids in Cationic Vesicles | Molar Ratio of Lipids in Anionic Vesicles | Fusion Efficiency (% of Max) | Reference |

| LUVs and GUVs | DOTAP/DOPE (1:1) | POPC/POPG (varying ratios) | Increases with POPG fraction, reaching a plateau at ≥50 mol% POPG | |

| Polymer/Lipid Hybrid LUVs | PDMS-g-PEO/DOTAP (90:10) | PDMS-g-PEO/soy PS (90:10) | ~49% | |

| Polymer/Lipid Hybrid LUVs | PDMS-g-PEO/DOTAP (70:30) | PDMS-g-PEO/soy PS (70:30) | Lower than 10 mol% DOTAP | |

| SUVs and GUVs | DPPC/DOPC/Chol/DOTAP (varying ratios) | DOPC | Fusion increases with DOTAP concentration |

Table 1: Influence of Lipid Composition on Fusion Efficiency. LUVs: Large Unilamellar Vesicles; GUVs: Giant Unilamellar Vesicles; POPC: Palmitoyloleoylphosphatidylcholine; POPG: Palmitoyloleoylphosphatidylglycerol; DOPE: Dioleoylphosphatidylethanolamine; PDMS-g-PEO: Poly(dimethylsiloxane)-graft-poly(ethylene oxide); soy PS: Soy Phosphatidylserine; DPPC: Dipalmitoylphosphatidylcholine; Chol: Cholesterol.

| Cationic Lipid | Helper Lipid | Fusion with Macrophage Cells | Reference |

| DOTAP | None | Low | |

| DOTAP | DOPE (20 mol%) | High | |

| diC14-amidine | None | High |

Table 2: Effect of Helper Lipids on the Fusogenicity of Cationic Liposomes. DOPE is a commonly used helper lipid that facilitates the formation of non-lamellar structures, which is a key intermediate step in membrane fusion.

Experimental Protocols

Preparation of Fluorescently Labeled and Unlabeled Liposomes

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

Materials:

-

Lipids (e.g., DOTAP, DOPC, DOPE) in chloroform

-

Fluorescent lipid probes (e.g., NBD-PE, Rhodamine-PE) in chloroform

-

Buffer (e.g., HEPES, PBS)

-

Rotary evaporator

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: In a round-bottom flask, mix the desired lipids and fluorescent probes in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Hydration: Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

Purification: For certain applications, it may be necessary to remove unencapsulated material via dialysis or size exclusion chromatography.

FRET-Based Lipid Mixing Assay

This protocol outlines the steps for a typical FRET-based fusion assay between two populations of liposomes.

Materials:

-

Fluorescently labeled liposomes (containing both donor and acceptor probes, e.g., 0.8 mol% of each)

-

Unlabeled liposomes

-

Fluorometer with excitation and emission monochromators

-

Cuvette

-

Buffer solution

-

Fusogen (if required)

-

Detergent (e.g., Triton X-100) for determining maximum fluorescence

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength for the donor (e.g., 460 nm for NBD) and the emission wavelength for the donor (e.g., 535 nm for NBD).

-

Baseline Measurement (0% Fusion): In a cuvette, mix the labeled and unlabeled liposomes at the desired molar ratio (e.g., 1:9) in buffer. Record the initial fluorescence intensity. This represents the baseline (F₀).

-

Induce Fusion: Introduce the fusogen of interest (e.g., Ca²⁺, or in the case of cationic liposomes interacting with anionic liposomes, the interaction itself may be sufficient) and continuously monitor the increase in donor fluorescence over time.

-

Maximum Fluorescence Measurement (100% Fusion): To determine the maximum possible fluorescence (Fₘₐₓ), either lyse the liposomes by adding a detergent like Triton X-100 or use "mock-fused" liposomes containing a diluted concentration of the fluorescent probes (e.g., 0.08 mol% of each).

-

Calculate Fusion Percentage: The percentage of fusion at any given time point (t) can be calculated using the following formula: % Fusion = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100 where Fₜ is the fluorescence at time t.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical progression of membrane fusion events.

Caption: Workflow for a FRET-based membrane fusion assay.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence assays to monitor membrane fusion: potential application in biliary lipid secretion and vesicle interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Fluorescent DOTAP Liposomes: An Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the preparation of fluorescently labeled DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) liposomes. DOTAP liposomes are cationic vesicles widely utilized for the delivery of nucleic acids (siRNA, mRNA, plasmid DNA) and other therapeutic molecules into cells. Their positive charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. The incorporation of fluorescent probes allows for the visualization and tracking of liposomes in vitro and in vivo, enabling studies on cellular uptake mechanisms, biodistribution, and intracellular trafficking. This protocol outlines the thin-film hydration method, a common and effective technique for liposome formulation, followed by extrusion for size homogenization.

Materials and Reagents

-

Lipids:

-

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-